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Introduction
Phage-Assisted Continuous Evolution (PaCE) is a powerful directed evolution technique that

enables the rapid evolution of proteins with desired properties.[1][2] By linking a protein's

activity to the survival of a bacteriophage, PaCE allows for hundreds of rounds of mutation,

selection, and amplification to occur in a continuous, automated fashion.[2] This technology has

significant implications for the development of novel therapeutics, diagnostics, and research

tools. Within a biomedical knowledge repository, PaCE can be utilized to generate novel protein

variants with tailored specificities and enhanced activities, thereby expanding the repository's

collection of functional biomolecules. These evolved proteins can serve as valuable assets for

drug discovery, target validation, and the development of sensitive diagnostic assays.

These application notes provide a comprehensive overview of the PaCE methodology, detailed

protocols for its implementation, and examples of its application in evolving key classes of

proteins relevant to biomedical research.
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The PaCE system relies on a carefully engineered biological circuit within E. coli. The

fundamental principle is to make the replication of the M13 bacteriophage dependent on the

desired activity of a protein of interest (POI).[1] This is achieved by deleting an essential phage

gene, geneIII (gIII), from the phage genome and placing it on an "accessory plasmid" within the

host E. coli. The expression of gIII from this plasmid is controlled by a promoter that is activated

by the POI.[1] Consequently, only phages carrying a functional POI can produce the pIII protein

required for their propagation, leading to the selective amplification of phages encoding

improved protein variants. A "mutagenesis plasmid" is also present in the host cells to

continuously introduce mutations into the POI gene carried by the phage.[3]

Applications of PaCE in Biomedical Research
PaCE has been successfully applied to evolve a wide range of proteins with significant

therapeutic and diagnostic potential. Key applications include:

Evolving Enzymes with Altered Substrate Specificity: PaCE can be used to engineer

enzymes that act on novel substrates. This is particularly valuable for developing therapeutic

enzymes that can, for example, selectively cleave a disease-associated protein.

Enhancing Protein-Protein Interactions: The affinity and specificity of protein-protein

interactions can be improved using PaCE. This is crucial for the development of high-affinity

antibodies, targeted protein inhibitors, and other protein-based therapeutics.

Improving Enzyme Activity and Stability: PaCE can select for enzyme variants with enhanced

catalytic efficiency and increased stability under various conditions, which is essential for the

development of robust diagnostic reagents and industrial biocatalysts.

Quantitative Data from PaCE Experiments
The following tables summarize quantitative data from published PaCE experiments,

demonstrating the power of this technique to evolve proteins with significantly improved

properties.
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Experiment
Protein

Evolved

Wild-Type

Activity

Evolved

Variant

Activity

Fold

Improvemen

t

Reference

T7 RNA

Polymerase

Promoter

Specificity

T7 RNA

Polymerase

Undetectable

(<3%) on T3

promoter

>600%

activity on T3

promoter

>200 [2]

TEV

Protease

Substrate

Specificity

TEV

Protease

No detectable

activity on

HPLVGHM

peptide

kcat/KM of

2.1 x 10^3 M-

1s-1 on

HPLVGHM

peptide

(~15% of WT

on native

substrate)

N/A [4]

T7 RNA

Polymerase

Promoter

Selectivity

T7 RNA

Polymerase
- -

~10,000-fold

altered

selectivity for

PT3 over PT7

[1]

Table 1: Evolution of T7 RNA Polymerase Promoter Specificity and Selectivity. This table

presents the remarkable improvement in the activity and selectivity of T7 RNA Polymerase for a

non-native promoter after being subjected to PaCE.

Evolved

Protease

Target

Substrate
kcat (s-1) KM (µM)

kcat/KM (M-

1s-1)
Reference

Wild-Type

TEV

ENLYFQS

(Native)
0.8 ± 0.1 5.6 ± 1.2 1.4 x 10^5 [4]

Evolved TEV

(L2F variant)

HPLVGHM

(Novel)
0.04 ± 0.003 19 ± 3 2.1 x 10^3 [4]

Table 2: Kinetic Parameters of Wild-Type and Evolved TEV Protease. This table details the

kinetic parameters of a TEV protease variant evolved using PaCE to cleave a novel peptide
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sequence. The evolved variant shows significant activity on the new target, whereas the wild-

type enzyme has no detectable activity.[4]

Experimental Protocols
This section provides detailed protocols for key experiments in a PaCE workflow.

Protocol 1: Preparation of the PaCE Host Strain
Transform E. coli with the Mutagenesis Plasmid (MP):

Electroporate competent E. coli S1030 cells with the desired mutagenesis plasmid (e.g.,

MP6).

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the

MP (e.g., chloramphenicol).

Incubate overnight at 37°C.

Transform MP-containing cells with the Accessory Plasmid (AP):

Prepare competent cells from a single colony of the MP-containing strain.

Electroporate these cells with the accessory plasmid carrying the gIII gene under the

control of the POI-responsive promoter.

Plate on LB agar with antibiotics for both the MP and AP (e.g., chloramphenicol and

carbenicillin).

Incubate overnight at 37°C.

Prepare a liquid culture of the final host strain:

Inoculate a single colony of the dual-plasmid strain into Davis Rich Media (DRM)

supplemented with the appropriate antibiotics.

Grow overnight at 37°C with shaking. This culture will be used to inoculate the chemostat.
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Protocol 2: Preparation of the Selection Phage (SP)
Clone the Gene of Interest (GOI) into the Selection Phage Vector:

Amplify the GOI by PCR.

Digest the selection phage vector (a gIII-deficient M13 vector) and the GOI PCR product

with appropriate restriction enzymes.

Ligate the GOI into the selection phage vector.

Produce the Initial Stock of Selection Phage:

Transform E. coli cells containing a helper plasmid that provides gIII in trans (e.g., S1059)

with the GOI-containing selection phage vector.

Plate the transformed cells in top agar on a lawn of permissive E. coli.

Incubate overnight at 37°C to allow for plaque formation.

Elute the phage from a single plaque into liquid media.

Amplify the phage by infecting a larger culture of the helper strain.

Purify and titer the selection phage stock.

Protocol 3: Setting up and Running the PaCE Apparatus
Assemble the Continuous Culture System:

The PaCE apparatus consists of a chemostat to maintain a continuous culture of the host

cells and a "lagoon" vessel where the evolution occurs.

Connect the chemostat to the lagoon with tubing and a peristaltic pump to control the flow

rate of fresh host cells into the lagoon.

Connect the lagoon to a waste container with another pump to maintain a constant volume

in the lagoon.
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A third pump can be used to introduce an inducer for the mutagenesis plasmid (e.g.,

arabinose) into the lagoon.

Initiate the PaCE Experiment:

Fill the chemostat with DRM containing the appropriate antibiotics and inoculate with the

PaCE host strain.

Allow the host cell culture in the chemostat to reach a steady state.

Fill the lagoon with the host cell culture from the chemostat.

Inoculate the lagoon with the selection phage at a suitable multiplicity of infection (MOI).

Start the continuous flow of fresh host cells into the lagoon and the removal of culture to

the waste.

Begin the continuous addition of the mutagenesis inducer.

Monitor the Evolution:

Periodically sample the lagoon to measure the phage titer and to isolate phage for

sequencing and characterization of the evolved GOI.

Adjust the flow rates to control the selection pressure. A higher flow rate imposes a

stronger selection for more active protein variants.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and workflows in the PaCE

system.

PaCE Signaling Pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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